![molecular formula C28H34N2O6S B4543053 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B4543053.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)glycinamide
Description
Synthesis Analysis
While the specific synthesis of "N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-(4-ethoxyphenyl)-N1-(2-isopropyl-6-methylphenyl)glycinamide" was not directly found, similar compounds often involve multi-step synthetic routes starting from basic aromatic compounds, followed by successive functionalization, and coupling reactions. For instance, the asymmetric cyclopropanation of chiral vinyl sulfides can lead to complex molecules with defined stereochemistry, similar to components of the target compound (Midura & Mikołajczyk, 2002).
Molecular Structure Analysis
The molecular structure of such a compound would likely be analyzed using techniques like NMR, X-ray crystallography, and mass spectrometry. These methods would provide information on the molecular framework, functional groups, and stereochemistry. Similar structural analyses have been conducted for related sulfonamide compounds, providing insights into their three-dimensional arrangements and electronic properties (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of the compound would involve its functional groups, such as the sulfonamide and ether groups, which can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The presence of these functional groups suggests a potential for diverse chemical transformations (Fernández et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point would be influenced by the molecular structure's complexity and the presence of various functional groups. These properties are crucial for understanding the compound's behavior in different environments and for its potential application in various fields.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards specific reagents, would be defined by the functional groups present in the molecule. For instance, the sulfonamide group could influence the compound's acidity and its interactions with biological molecules, providing insights into its chemical behavior and potential applications (Murugesan et al., 1998).
properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-ethoxyanilino)-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6S/c1-7-36-22-13-11-21(12-14-22)30(37(32,33)23-15-16-25(34-5)26(17-23)35-6)18-27(31)29-28-20(4)9-8-10-24(28)19(2)3/h8-17,19H,7,18H2,1-6H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUDRONGYFOGOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC=C2C(C)C)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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